Clanobutin-d4
Description
Clanobutin-d4 is a deuterium-labeled analog of Clanobutin, a compound used in pharmaceutical research and development. Deuterium labeling involves replacing hydrogen atoms with deuterium (²H), a stable isotope, to enhance analytical precision in mass spectrometry (MS) and liquid chromatography (LC) studies. This compound serves as an internal standard for quantifying Clanobutin in biological matrices, ensuring accuracy in pharmacokinetic (PK) and metabolic studies .
Properties
Molecular Formula |
C₁₈H₁₄D₄ClNO₄ |
|---|---|
Molecular Weight |
351.82 |
Synonyms |
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]-butanoic Acid-d4; _x000B_4-[p-Chloro-N-(p-methoxyphenyl)benzamido]- butyric Acid-d4; Bykahepar-d4; Clanobutine-d4; N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric acid-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterium-Labeled Compounds
Structural and Physicochemical Properties
Deuterated compounds share core structural features with their non-deuterated counterparts but exhibit distinct physicochemical properties due to isotopic substitution. For example:
- Molecular Weight: Deuterium increases molecular weight by ~2–8 Da per substitution, which is critical for MS detection. Clanobutin-d4 likely follows this trend, though exact values are unspecified.
- Lipophilicity: Log P values (octanol-water partition coefficients) influence bioavailability and tissue penetration. For similar compounds like Acedoben-D4 (log P ~2.15), deuterium substitution minimally alters lipophilicity compared to non-deuterated forms .
- Solubility: Deuterium can slightly reduce aqueous solubility. For instance, a compound with CAS 1046861-20-4 has a solubility of 0.24 mg/mL, which may reflect trends in this compound .
Table 1: Key Properties of this compound and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | log P (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Not disclosed | Not disclosed | Not disclosed | ~2.0–2.5* | ~0.2–0.3* |
| Acedoben-D4 | C₉H₅D₄NO₃ | 213.24 | N/A | 2.15 | Not disclosed |
| Cabozantinib D4 | Not disclosed | Not disclosed | N/A | Not disclosed | Not disclosed |
| 4-Chlorohippuric Acid-d4 | C₉H₄D₄ClNO₃ | 327.23 | N/A | 0.78–1.64† | Not disclosed |
| Candesartan-D4 | C₂₄H₂₀N₆O₃ | 444.43 | 1346604-70-3 | 2.07‡ | Not disclosed |
Inferred from analogous deuterated compounds .
†Range based on multiple log *P predictors for CAS 1046861-20-4 .
‡Derived from similar boronic acid derivatives .
Pharmacokinetic and Metabolic Behavior
Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation, extending half-life (t₁/₂) in some cases. For example:
- Acedoben-D4 shows reduced CYP450-mediated metabolism compared to non-deuterated Acedoben, improving detection limits in PK studies .
- This compound is expected to exhibit similar KIE-driven stability, though clinical data are absent in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
